molecular formula C15H19N3O2S2 B6435694 N-{[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide CAS No. 2549025-71-8

N-{[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide

Cat. No.: B6435694
CAS No.: 2549025-71-8
M. Wt: 337.5 g/mol
InChI Key: ZCPUYBHVIQQYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide features a benzothiazole core linked to an azetidine ring, a cyclopropane-sulfonamide group, and a methyl substituent. Benzothiazoles are heterocyclic scaffolds known for their pharmacological versatility, including anti-inflammatory, antifungal, and enzyme-inhibitory properties. The cyclopropane-sulfonamide moiety may contribute to unique electronic and steric effects, influencing reactivity and biological activity.

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-17(22(19,20)12-6-7-12)8-11-9-18(10-11)15-16-13-4-2-3-5-14(13)21-15/h2-5,11-12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPUYBHVIQQYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, an azetidine ring, and a cyclopropanesulfonamide group. Its molecular formula is C18H16N2O3SC_{18}H_{16}N_2O_3S with a molecular weight of approximately 340.4 g/mol. The unique arrangement of these functional groups contributes to its biological activities.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Histamine Receptors : Compounds in this class have shown activity as histamine receptor ligands, particularly targeting the H3 receptor. This interaction is significant for conditions related to memory and cognition, as well as metabolic processes .
  • Antimicrobial Activity : Studies have demonstrated that benzothiazole derivatives exhibit broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of essential bacterial pathways such as DNA replication and cell wall synthesis .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays:

Activity Assay Type IC50 (µM) Notes
Antitumor2D Cell Assay6.26 (HCC827)Higher efficacy in 2D compared to 3D assays .
AntimicrobialMIC Assay<40 (S. aureus)Effective against multiple pathogens .
Histamine Receptor ModulationBinding AssayNot specifiedPotential therapeutic for CNS disorders .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Antitumor Efficacy : In a study involving various cell lines, compounds structurally related to this compound demonstrated significant antitumor activity with lower toxicity profiles. The results suggested these compounds could serve as promising candidates for cancer therapy .
  • Antimicrobial Properties : A recent investigation into the antimicrobial activity of benzothiazole derivatives revealed that certain analogs exhibited potent effects against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). This highlights their potential use in treating infections caused by multidrug-resistant organisms .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity
The compound has been investigated for its antibacterial properties. Research indicates that azetidinone derivatives, including compounds similar to N-{[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide, exhibit significant antibacterial effects against various pathogens. For instance, studies have shown that related azetidinones demonstrate activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. In particular, derivatives containing the benzothiazole moiety have shown promise in suppressing mutant forms of epidermal growth factor receptor (EGFR) associated with certain cancers. Research highlights the synthesis of compounds that inhibit cell proliferation in cancer cell lines, suggesting a pathway for developing targeted cancer therapies .

3. Anthelmintic Activity
Recent studies have identified anthelmintic activity within a small chemical library that includes compounds structurally similar to this compound. These compounds demonstrated efficacy in inhibiting the growth of parasitic helminths, which are responsible for significant health burdens globally .

Case Study 1: Antibacterial Screening

A study conducted by Chavan and Pai evaluated a series of azetidinone derivatives for their antibacterial activity using agar diffusion methods. The results indicated that certain derivatives exhibited potent activity against E. coli and Bacillus subtilis, positioning these compounds as potential candidates for antibiotic development .

Case Study 2: Anticancer Evaluation

In a study focusing on the anticancer properties of benzothiazole derivatives, researchers synthesized several compounds and tested their effects on cancer cell lines. The results showed that some derivatives significantly inhibited cell growth and induced apoptosis in cancer cells, suggesting their potential as therapeutic agents against specific types of cancer .

Case Study 3: Anthelmintic Activity Assessment

A comprehensive screening of a chemical library revealed that several compounds exhibited anthelmintic activity. The study highlighted the effectiveness of specific azetidinone derivatives in reducing the viability of parasitic worms in vitro, indicating their potential for developing new treatments for helminth infections .

Summary Table of Applications

Application Activity Target Organisms/Conditions Reference
AntibacterialInhibition of bacterial growthStaphylococcus aureus, E. coli
AnticancerSuppression of cancer cell proliferationCancer cell lines
AnthelminticInhibition of parasitic growthParasitic helminths

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name Core Structure Key Functional Groups Biological Activity Applications Synthesis Method
Target Compound Benzothiazole-Azetidine Benzothiazole, Azetidine, Cyclopropane-sulfonamide Enzyme inhibition (inferred) Potential anti-inflammatory, antifungal Multi-step synthesis (hypothesized)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-bidentate directing group, hydroxyalkyl Metal-catalyzed C–H functionalization Synthetic chemistry Acylation of 3-methylbenzoyl chloride with amino alcohol
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Sulfonamide Azide, Tosyl-derived sulfonamide Not explicitly reported Intermediate for click chemistry Substitution of tosyl groups with azide
N-[1-(1,3-Benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide Benzothiazole Chloroacetamide, Ethyl linker Acetylcholinesterase, COX-2 inhibition Anti-inflammatory, antifungal Substitution/alkylation reactions

Key Observations:

  • Benzothiazole Core : Both the target compound and the chloroacetamide derivative incorporate a benzothiazole ring, which is associated with enzyme inhibition (e.g., COX-2) and antimicrobial activity.
  • Sulfonamide vs. Chloroacetamide : The target’s sulfonamide group may offer improved solubility and metabolic stability compared to the chloroacetamide in , which is prone to nucleophilic substitution.
  • Azetidine vs.
  • Cyclopropane : The cyclopropane-sulfonamide moiety is structurally distinct from the azide groups in , which are highly reactive but less stable.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The azetidine and cyclopropane in the target compound may reduce oxidative metabolism compared to the ethyl linker in .

Q & A

Q. What are the optimal synthetic routes for N-{[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide?

Methodological Answer: The synthesis typically involves coupling a benzothiazole-azetidine intermediate with a cyclopropanesulfonamide moiety. Key steps include:

  • Azetidine functionalization : Alkylation of azetidin-3-ylmethanol derivatives with 1,3-benzothiazole-2-yl groups via nucleophilic substitution (e.g., using Mitsunobu conditions or SN2 reactions) .
  • Sulfonamide coupling : Reacting the azetidine intermediate with N-methylcyclopropanesulfonamide chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) for high purity (>95%) .

Q. How can the compound’s structure be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify protons on the azetidine ring (δ ~3.5–4.5 ppm) and cyclopropane (δ ~0.5–1.5 ppm). Benzothiazole protons appear as aromatic signals (δ ~7.0–8.5 ppm) .
    • HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
  • Crystallography :
    • Use SHELXL for single-crystal X-ray refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), resolution <1.0 Å, R-factor <0.05. Hydrogen bonds between sulfonamide oxygen and benzothiazole nitrogen stabilize the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based protease assays) with cellular activity (e.g., IC₅₀ in HEK293 cells) to distinguish direct target engagement from off-target effects .
  • Structural validation : Co-crystallize the compound with its target protein (e.g., SARS-CoV-2 main protease) to confirm binding modes. Use SHELX -derived electron density maps to validate ligand placement .
  • Batch analysis : Test compound purity (HPLC >99%) and stability (e.g., 48-hour incubation in PBS/DMSO) to rule out degradation artifacts .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model binding to proteins like kinases or proteases. Key parameters: Grid box centered on catalytic sites, exhaustiveness = 20, MM/GBSA scoring .
  • MD simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
  • QSAR models : Train on benzothiazole derivatives (e.g., IC₅₀ data from PubChem) to predict activity against novel targets .

Q. What strategies enable regioselective functionalization of the benzothiazole ring?

Methodological Answer:

  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the 5-position of benzothiazole, followed by reduction to an amine for further coupling .
  • Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at the 2-position .
  • Oxidation : Use RuCl₃/NaIO₄ in CCl₄/ACN/H₂O to selectively oxidize thiazole sulfur without affecting cyclopropane .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.